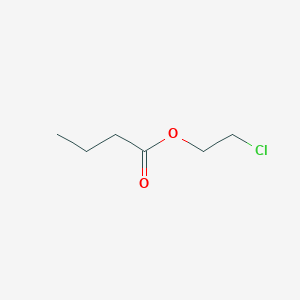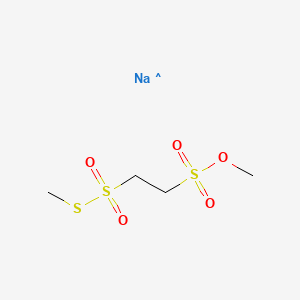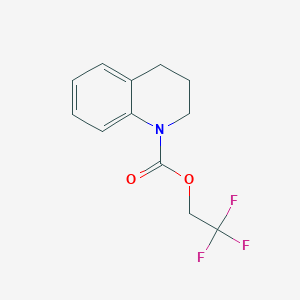
Butanoic acid, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanoic acid, 2-chloroethyl ester, can be synthesized through the esterification of butanoic acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound, may involve continuous flow processes where butanoic acid and 2-chloroethanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-chloroethyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield butanoic acid and 2-chloroethanol.
Substitution Reactions: The chlorine atom in the ester can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Butanoic acid and 2-chloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Butanoic acid, 2-chloroethyl ester, has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The ester can be used in the development of pharmaceutical agents, particularly those requiring ester functionalities.
Industrial Chemistry: It serves as a precursor for the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 2-chloroethyl ester, involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of butanoic acid and 2-chloroethanol. In substitution reactions, the chlorine atom is replaced by other nucleophiles, leading to the formation of various derivatives. The ester can also undergo reduction to form the corresponding alcohol.
Comparison with Similar Compounds
Butanoic acid, 2-chloroethyl ester, can be compared with other esters derived from butanoic acid, such as:
Butanoic acid, ethyl ester: This ester has a similar structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Butanoic acid, methyl ester: Similar to the ethyl ester, it is less reactive due to the absence of the chlorine atom.
Butanoic acid, 2-bromoethyl ester: This compound is similar but contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
The presence of the chlorine atom in this compound, makes it unique and more reactive in certain chemical reactions, particularly substitution reactions.
Properties
CAS No. |
6065-72-1 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
2-chloroethyl butanoate |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-6(8)9-5-4-7/h2-5H2,1H3 |
InChI Key |
JYPRYSVZABJWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)


![N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine](/img/structure/B12089200.png)


